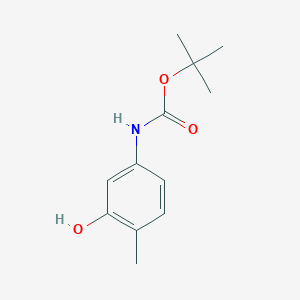
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a chemical compound with the CAS Number: 345893-26-7 . It has a molecular weight of 223.27 . The IUPAC name for this compound is tert-butyl 3-hydroxy-4-methylphenylcarbamate . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO3/c1-8-5-6-9 (7-10 (8)14)13-11 (15)16-12 (2,3)4/h5-7,14H,1-4H3, (H,13,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 223.27 .Applications De Recherche Scientifique
Intermediate in Synthesis of Biologically Active Compounds :Tert-butyl derivatives are crucial intermediates in the synthesis of many biologically active compounds. For example, a study by Zhao et al. (2017) demonstrated the synthesis of a tert-butyl derivative as an important intermediate in the production of omisertinib, a drug used in cancer therapy (Zhao et al., 2017).
Enantioselective Synthesis Applications :The compound is used as an intermediate in the enantioselective synthesis of various chemicals. Ober et al. (2004) reported the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Environmental Studies :Suzuki et al. (1995) identified degradation products of terbutol, a derivative of tert-butyl carbamate, in environmental water samples from golf courses. This research is significant in understanding the environmental impact of such compounds (Suzuki et al., 1995).
Polymer Stabilization :Yachigo et al. (1988) explored the use of tert-butyl derivatives as thermal stabilizers for polymers, demonstrating their effectiveness in preventing polymer degradation under specific conditions (Yachigo et al., 1988).
Pharmaceutical Research :Camarillo-López et al. (2020) studied a tert-butyl derivative for its potential in treating Alzheimer's disease, focusing on its role as a β-secretase and acetylcholinesterase inhibitor (Camarillo-López et al., 2020).
Catalysis and Organic Transformations :The versatility of tert-butyl derivatives in catalysis and organic transformations is highlighted by Piovan et al. (2011), who demonstrated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, an important step in the synthesis of chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H319-H317, indicating that it can cause eye irritation and may cause an allergic skin reaction . The precautionary statements include P305+P351+P338-P280, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate are β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
this compound acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the aggregation of amyloid beta peptide and the formation of fibrils from Aβ1-42 . This dual inhibition mechanism makes it a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Biochemical Pathways
The inhibition of β-secretase and acetylcholinesterase by this compound affects multiple biochemical pathways. It disrupts the amyloidogenic pathway, reducing the production and aggregation of amyloid beta peptide . Simultaneously, it enhances cholinergic transmission by preventing the breakdown of acetylcholine . These combined effects can potentially alleviate the cognitive deficits observed in Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action include reduced amyloid beta peptide aggregation, enhanced cholinergic transmission, and potential neuroprotective effects . These changes at the molecular and cellular level could translate into improved cognitive function in the context of neurodegenerative disorders .
Analyse Biochimique
Biochemical Properties
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, this compound prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that this compound can increase the levels of tumor necrosis factor-alpha (TNF-α) in cells treated with amyloid beta peptides . This indicates its potential role in inflammatory responses and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits β-secretase and acetylcholinesterase by binding to their active sites, thereby preventing their enzymatic activity . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its inhibitory effects on β-secretase and acetylcholinesterase over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits β-secretase and acetylcholinesterase without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and degradation . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXABMONDYMFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345893-26-7 | |
| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



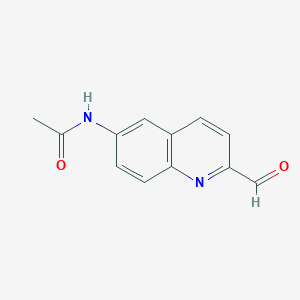
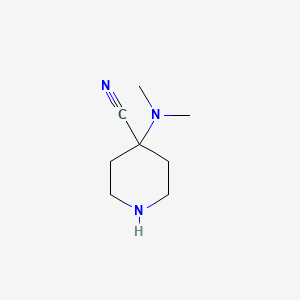
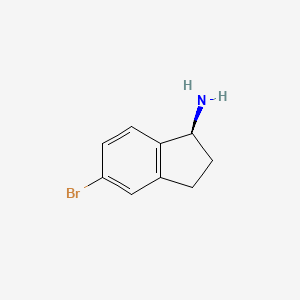
![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
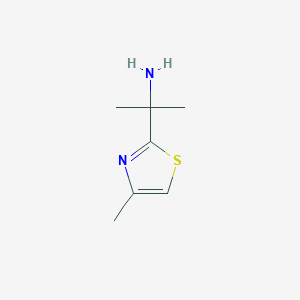
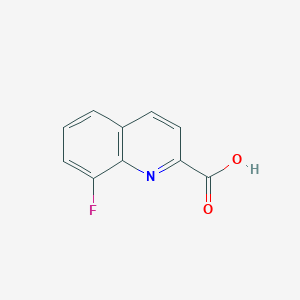
![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
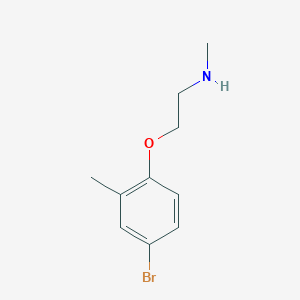



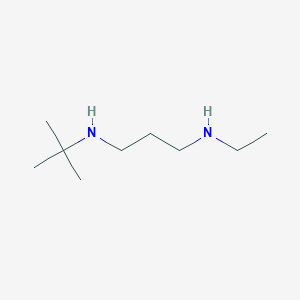
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)